molecular formula C18H13Cl2N3O3S B2908814 [2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926386-78-9

[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2908814
CAS No.: 926386-78-9
M. Wt: 422.28
InChI Key: XDSZICGKGJMQNI-UHFFFAOYSA-N
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Description

The compound [2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a heterocyclic ester featuring a thiazole ring linked via an oxoethylamino bridge to a 2-chloropyridine-3-carboxylate group. The presence of electron-withdrawing chlorine atoms and ester linkages may influence its pharmacokinetic properties, such as solubility and metabolic stability .

Properties

IUPAC Name

[2-[[3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3S/c19-14-6-2-1-4-12(14)10-23-8-9-27-18(23)22-15(24)11-26-17(25)13-5-3-7-21-16(13)20/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSZICGKGJMQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CSC2=NC(=O)COC(=O)C3=C(N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate] is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies and data sources.

  • Molecular Formula : C12H10Cl2N2OS
  • Molecular Weight : 301.19 g/mol
  • CAS Number : 732291-40-6

The compound features a thiazole ring, chlorinated phenyl groups, and a pyridine derivative, which may contribute to its biological activity.

Synthesis

The synthesis of the compound typically involves the reaction of 2-chlorobenzyl chloride with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with chloroacetyl chloride under specific conditions to yield the final product. The reaction conditions often include solvents like dichloromethane and catalysts such as lutidine .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess activity against various bacterial strains including Mycobacterium tuberculosis and Pseudomonas aeruginosa.

Compound Target Organism Activity
Thiazole DerivativesMycobacterium tuberculosisEffective
Thiazole DerivativesPseudomonas aeruginosaEffective
2-Chloro-N-[3-(thiazol-2-yl)amino]-1,4-naphthoquinonePlasmodium falciparumEffective

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using human cell lines such as SH-SY5Y (neuroblastoma) and HeLa (cervical cancer). Concentration-dependent cytotoxicity was observed, indicating potential therapeutic applications in cancer treatment .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiazole ring and chlorinated phenyl groups are thought to play critical roles in binding affinity and specificity towards enzymes or receptors involved in disease processes. Inhibition of these targets can lead to disrupted cellular functions in pathogens or cancer cells .

Case Studies

  • Antibacterial Activity : A study conducted on various thiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The structure–activity relationship (SAR) analysis highlighted that modifications on the thiazole ring significantly influenced antibacterial potency .
  • Anticancer Properties : Another investigation focused on the cytotoxicity of thiazole-containing compounds against HeLa cells. Results showed a promising IC50 value, suggesting that further development could lead to effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core structural motifs with several derivatives, differing primarily in substituents and linker groups. Key analogues include:

Compound Name Key Structural Differences Molecular Weight Notable Properties/Activities Reference
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate (CAS 805259-57-8) Thiophene-3-carboxamide vs. thiazole-chlorophenyl 391.8 g/mol Unspecified bioactivity (likely CNS)
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate (CAS 473405-32-2) Difluoromethoxyphenyl vs. chlorophenylmethyl-thiazole 353.7 g/mol Enhanced lipophilicity
2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide Benzisothiazolone core vs. thiazole-pyridine 365.8 g/mol Potential anti-inflammatory activity

Key Observations :

  • Thiazole vs. Thiophene/Thiazolone : The thiazole ring in the target compound may enhance π-π stacking interactions in biological targets compared to thiophene or benzisothiazolone derivatives .
  • Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound likely improves binding affinity compared to 3-chlorophenyl or difluoromethoxyphenyl substituents, as ortho-substitution often enhances steric complementarity in receptor pockets .

Critical Analysis of Research Findings

  • Synthesis Challenges : Multi-step routes () remain a bottleneck despite advances in modular building blocks (). One-pot syntheses or catalytic methods are underreported in the evidence.
  • Biological Data Gaps : Most evidence focuses on synthesis and catalog listings; detailed in vitro/in vivo studies are absent.
  • Structural Optimization : The 2-chloropyridine-3-carboxylate moiety appears critical for activity, but substituent variations (e.g., difluoromethoxy in ) could balance potency and bioavailability .

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